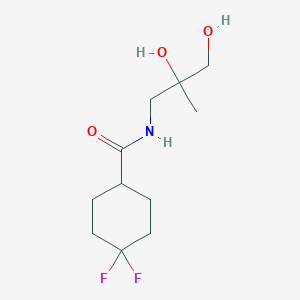
N-(2,3-dihydroxy-2-methylpropyl)-4,4-difluorocyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydroxy-2-methylpropyl)-4,4-difluorocyclohexane-1-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, commonly referred to as DFC, belongs to the class of cyclohexane carboxamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
DFC acts as an inhibitor of various enzymes and proteins, including the proteasome and the histone deacetylase (HDAC) enzymes. It has been found to induce apoptosis in cancer cells by inhibiting the proteasome and inducing the accumulation of misfolded proteins. DFC also inhibits HDAC enzymes, leading to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
DFC has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate immune responses. DFC has also been found to have neuroprotective effects, and has been studied for its potential in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DFC is a useful tool for scientific research due to its ability to selectively target specific proteins and enzymes. It has been found to exhibit high potency and selectivity, making it a valuable tool for studying biological processes. However, DFC has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on DFC. One area of interest is the development of DFC-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the study of DFC's effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the mechanism of action of DFC and its potential applications in scientific research.
Synthesemethoden
The synthesis of DFC involves the reaction of 4,4-difluorocyclohexanone with 2,3-dihydroxy-2-methylpropanamide in the presence of a base catalyst. The reaction proceeds via the formation of an enolate intermediate, which undergoes nucleophilic addition with the amide group to yield DFC. The reaction is typically carried out under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
DFC has been found to exhibit various scientific research applications. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. DFC has also been used as a probe in biochemical and physiological studies, due to its ability to selectively target specific proteins and enzymes.
Eigenschaften
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-4,4-difluorocyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(17,7-15)6-14-9(16)8-2-4-11(12,13)5-3-8/h8,15,17H,2-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWVOSPQPIKGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC(CC1)(F)F)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627516.png)
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627543.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)


![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)


![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)
